molecular formula C12H13FO3 B13929148 Ethyl 2-(4-fluorophenyl)-3-oxobutanoate

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate

Cat. No.: B13929148
M. Wt: 224.23 g/mol
InChI Key: KRDFIIMECLDXIW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 2-(4-fluorophenyl)-3-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 2-(4-fluorophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 2-(4-fluorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-3-oxobutanoate
  • Ethyl 2-(4-bromophenyl)-3-oxobutanoate
  • Ethyl 2-(4-methylphenyl)-3-oxobutanoate

Uniqueness

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)11(8(2)14)9-4-6-10(13)7-5-9/h4-7,11H,3H2,1-2H3

InChI Key

KRDFIIMECLDXIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)C

Origin of Product

United States

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